4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane is a pinacol boronic ester featuring a phenyl ring substituted at the 3-position with a 1,1,2,2-tetrafluoroethoxy group. This compound is part of a broader class of arylboronates used in cross-coupling reactions (e.g., Suzuki-Miyaura), materials science, and medicinal chemistry. The tetrafluoroethoxy substituent imparts strong electron-withdrawing effects (EWG) and enhanced lipophilicity, making it valuable in applications requiring metabolic stability or fluorophilic interactions .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-6-5-7-10(8-9)20-14(18,19)11(16)17/h5-8,11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWBQSNLSZMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or copper complexes. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-boron bonds through cross-coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include aryl boronates, boronic acids, and other boron-containing compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of stable boron-carbon bonds. In cross-coupling reactions, the boronic ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron atom and the subsequent formation of a transition state that facilitates the coupling reaction.
Comparison with Similar Compounds
Substituent Electronic Effects
Electron-Withdrawing Groups (EWGs):
- 3-(Trifluoromethoxy)phenyl analog ():
The trifluoromethoxy group (-OCF₃) is a stronger EWG than tetrafluoroethoxy (-OCH₂CF₃), leading to higher electrophilicity at the boron center. This enhances reactivity in palladium-catalyzed couplings but may reduce stability under basic conditions. Applications include pharmaceutical intermediates and agrochemicals .
- Used in protease inhibitor synthesis .
3-(Pentafluoroethyl)phenyl analog ():
The pentafluoroethyl (-CF₂CF₃) group increases steric bulk and fluorophilicity compared to tetrafluoroethoxy, favoring applications in fluorinated polymer synthesis .
Electron-Donating Groups (EDGs):
Stability and Reactivity Trends
Fluorinated Substituents ():
Fluorinated groups enhance hydrolytic stability but may complicate purification due to low polarity. For example, 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane () is prone to polymerization unless stabilized .Comparative Reactivity in Cross-Couplings (): Boronates with EWGs like -CF₃ or -SO₂Me show faster transmetalation in palladium-catalyzed reactions but require milder bases (e.g., K₂CO₃) to avoid protodeboronation .
Biological Activity
4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields such as medicinal chemistry and agricultural science. This article explores its biological activity based on current research findings.
- Molecular Formula : C13H16B F3O2
- Molecular Weight : 273.08 g/mol
- Structure : The compound features a dioxaborolane ring and a tetrafluoroethoxy substituent that may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily evaluated through its potential as an insecticide and its effects on various biological systems. The following sections detail specific studies and findings related to its biological activity.
Insecticidal Activity
Research indicates that compounds similar to this compound exhibit significant insecticidal properties. For instance:
- Hexaflumuron , a related compound with a similar structure, has been shown to disrupt chitin synthesis in insects. This mechanism is critical for the growth and development of various pest species.
The biological activity of boron compounds often involves interference with metabolic pathways crucial for cellular function. The dioxaborolane structure may facilitate the inhibition of enzymes involved in chitin biosynthesis or other metabolic processes in target organisms.
Case Studies
Several case studies have examined the efficacy and safety of compounds within the same family as this compound:
- Study on Termite Control :
- Impact on Non-target Species :
Safety and Environmental Impact
While the insecticidal properties are promising for pest control applications, safety assessments are crucial. Studies suggest that compounds like hexaflumuron show low toxicity to mammals when used appropriately. However, environmental persistence and bioaccumulation remain areas for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
